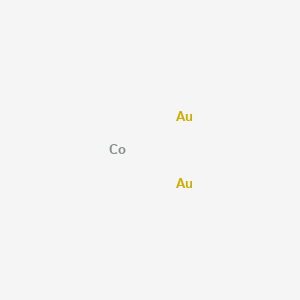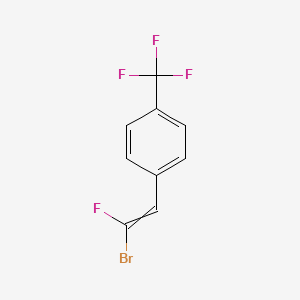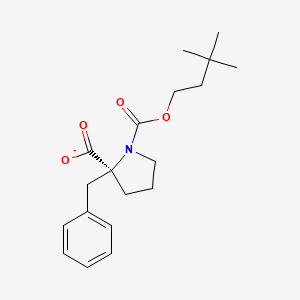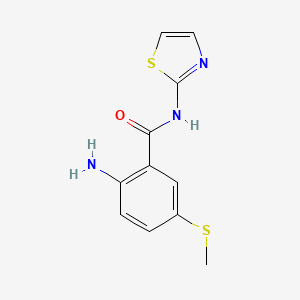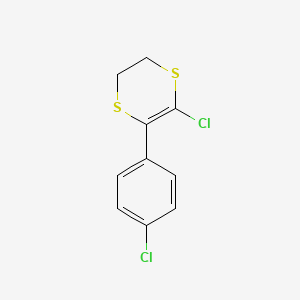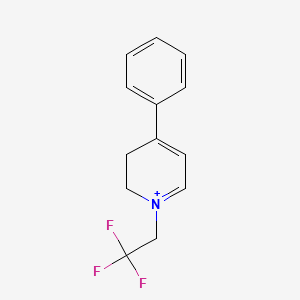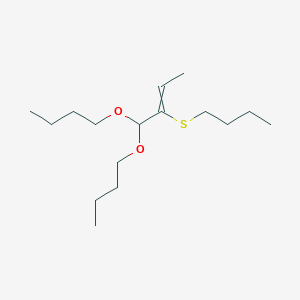
1,1-Dibutoxy-2-(butylsulfanyl)but-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dibutoxy-2-(butylsulfanyl)but-2-ene is an organic compound with the molecular formula C14H28O2S It is characterized by the presence of two butoxy groups and a butylsulfanyl group attached to a butene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibutoxy-2-(butylsulfanyl)but-2-ene typically involves the reaction of butyl mercaptan with a suitable butene derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then refluxed to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to ensure consistent product quality. Additionally, purification steps, such as distillation or chromatography, are employed to isolate the compound from any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Dibutoxy-2-(butylsulfanyl)but-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the butylsulfanyl group to a butyl group using reducing agents like lithium aluminum hydride.
Substitution: The butoxy groups can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halides, amines, bases like sodium hydride
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Butyl-substituted derivatives
Substitution: Various substituted butene derivatives
Wissenschaftliche Forschungsanwendungen
1,1-Dibutoxy-2-(butylsulfanyl)but-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Wirkmechanismus
The mechanism of action of 1,1-Dibutoxy-2-(butylsulfanyl)but-2-ene involves its interaction with molecular targets through its functional groups. The butylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The butoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1-Dibutoxy-2-(methylsulfanyl)but-2-ene
- 1,1-Dibutoxy-2-(ethylsulfanyl)but-2-ene
- 1,1-Dibutoxy-2-(propylsulfanyl)but-2-ene
Uniqueness
1,1-Dibutoxy-2-(butylsulfanyl)but-2-ene is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and propyl analogs. This uniqueness can be leveraged in designing compounds with specific reactivity and applications.
Eigenschaften
CAS-Nummer |
879005-79-5 |
|---|---|
Molekularformel |
C16H32O2S |
Molekulargewicht |
288.5 g/mol |
IUPAC-Name |
1,1-dibutoxy-2-butylsulfanylbut-2-ene |
InChI |
InChI=1S/C16H32O2S/c1-5-9-12-17-16(18-13-10-6-2)15(8-4)19-14-11-7-3/h8,16H,5-7,9-14H2,1-4H3 |
InChI-Schlüssel |
PFYWGYJZNXNRNW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(C(=CC)SCCCC)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


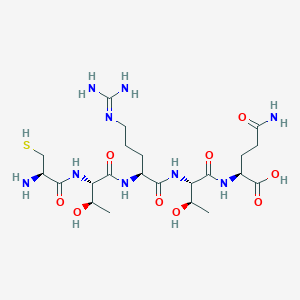
![5,7-Dimethoxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one](/img/structure/B12596221.png)
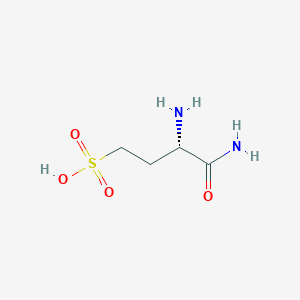
![Pyridine, 4-[[(2-methylphenyl)methyl]thio]-](/img/structure/B12596236.png)
![5-[4-(Naphthalen-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine](/img/structure/B12596241.png)
